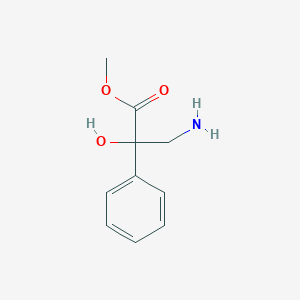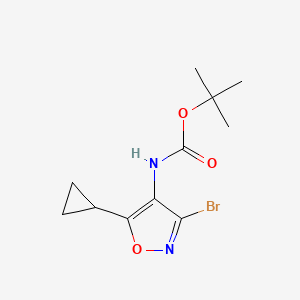![molecular formula C22H19N3O3 B2635535 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 1177955-52-0](/img/structure/B2635535.png)
5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the condensation of a phenolic derivative with formaldehyde and a primary amine, followed by a ring-closure reaction. The reaction conditions often require elevated temperatures ranging from 160°C to 250°C .
Industrial Production Methods
Industrial production methods for benzoxazines, including this compound, often involve the use of high-performance synthetic resins. These methods are designed to produce large quantities of the compound with high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens for substitution reactions. The reaction conditions can vary widely depending on the specific reaction, but they often require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives .
Applications De Recherche Scientifique
5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as resins and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Naphthyl)-5-(3-Nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(3-Nitrophenyl)-2-(2-Thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(3-Methoxyphenyl)-5-(3-Nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique ring structure and functional groups make it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
5-(3-nitrophenyl)-2-phenyl-2,3,5,10b-tetrahydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-25(27)17-10-6-9-16(13-17)22-24-20(18-11-4-5-12-21(18)28-22)14-19(23-24)15-7-2-1-3-8-15/h1-13,19-20,22-23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBRCDFRDNVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C3=CC=CC=C3OC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2635452.png)
![3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2635455.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635456.png)
![3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2635457.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)

![2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2635464.png)




![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2635472.png)
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/new.no-structure.jpg)
![4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B2635475.png)
